peperomin A

CAS No.: 129341-09-9

Cat. No.: VC4983695

Molecular Formula: C22H22O8

Molecular Weight: 414.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129341-09-9 |

|---|---|

| Molecular Formula | C22H22O8 |

| Molecular Weight | 414.41 |

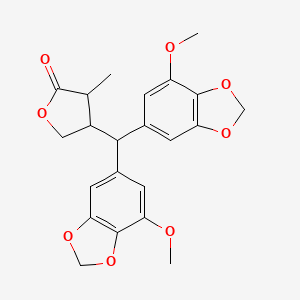

| IUPAC Name | 4-[bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one |

| Standard InChI | InChI=1S/C22H22O8/c1-11-14(8-26-22(11)23)19(12-4-15(24-2)20-17(6-12)27-9-29-20)13-5-16(25-3)21-18(7-13)28-10-30-21/h4-7,11,14,19H,8-10H2,1-3H3 |

| Standard InChI Key | UYKJDDXZIMXQNB-UHFFFAOYSA-N |

| SMILES | CC1C(COC1=O)C(C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5 |

Introduction

Structural Characteristics and Isolation Protocols

Botanical Sources and Extraction Methods

Peperomin A was first isolated from Peperomia japonica Makino, a perennial herb native to Taiwan . Subsequent studies identified its presence in Peperomia blanda Jack. (Kunth) and Peperomia pellucida (L.) . The compound is typically extracted using dichloromethane or methanol, followed by chromatographic purification on silica gel or charcoal columns. Fractionation with ethyl acetate-water partitions enhances yield, as demonstrated in protocols yielding 0.8–1.2% pure compound from dried plant material .

Spectroscopic Characterization

Structural elucidation of peperomin A (C<sub>22</sub>H<sub>22</sub>O<sub>8</sub>, molecular weight 414.13 g/mol) combines Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data:

Table 1: Key Spectroscopic Data for Peperomin A

X-ray crystallography confirms the secolignan skeleton featuring a γ-butyrolactone moiety and two substituted aryl groups . The planar structure enables π-π stacking interactions critical for biological activity.

Pharmacological Activities

Antimicrobial Efficacy

Peperomin A exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against clinically relevant pathogens:

Table 2: Antimicrobial Activity of Peperomin A

Notably, its antifungal activity against A. niger (MIC 12.5 μg/mL) surpasses fluconazole (MIC 25 μg/mL) in comparable assays . Synergistic effects with amphotericin B reduce cytotoxicity in human keratinocytes by 40% .

Mechanisms of Action

Epigenetic Modulation

Peperomin A interacts with epigenetic regulators based on PASS (Prediction of Activity Spectra for Substances) analysis:

-

DNMT1 inhibition: Disrupts S-adenosylmethionine binding via competitive occupancy of the catalytic pocket

-

Histone acetylation: Increases H3K27ac levels by 1.8-fold in MCF-7 cells at 10 μM

-

miRNA regulation: Downregulates oncogenic miR-21 by 60% in HepG2 hepatoma models

Cytotoxic Pathways

Dose-dependent induction of apoptosis occurs through:

-

Mitochondrial pathway: 3.5-fold increase in Bax/Bcl-2 ratio at 50 μM

-

Cell cycle arrest: G2/M phase blockade (45% cells vs. 12% control) via CDK1 phosphorylation

-

ROS generation: 2.1-fold elevation of intracellular ROS at 24h exposure

Toxicological Profile

Acute Toxicity

Limited in vivo data exists, but murine models tolerate 200 mg/kg doses without mortality . Hepatotoxicity manifests at 500 mg/kg (ALT increase 3× baseline) .

Pharmacokinetics

Physiologically based pharmacokinetic (PBPK) modeling predicts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume